![molecular formula C17H25NO4S B6753551 4-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]methyl]-1,1-dioxothian-4-ol](/img/structure/B6753551.png)
4-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]methyl]-1,1-dioxothian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]methyl]-1,1-dioxothian-4-ol is a complex organic compound featuring a benzofuran moiety, a thian-4-ol group, and a methylamino substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]methyl]-1,1-dioxothian-4-ol typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced through a Friedel-Crafts alkylation reaction using dimethyl sulfate.
Attachment of the Methylamino Group: The methylamino group is added via a nucleophilic substitution reaction using methylamine.
Formation of the Thian-4-ol Group: The thian-4-ol group is synthesized through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thian-4-ol group, converting it to a thiane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiane derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives in various chemical reactions.
Biology
Biologically, 4-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]methyl]-1,1-dioxothian-4-ol is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural similarity to other bioactive benzofuran derivatives suggests it may have applications in treating diseases such as cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the benzofuran moiety.
Mechanism of Action
The mechanism of action of 4-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]methyl]-1,1-dioxothian-4-ol involves its interaction with cellular targets such as enzymes and receptors. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The methylamino group may enhance binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-2-methylbenzofuran: Similar in structure but lacks the thian-4-ol group.
7-methoxy-2,2-dimethylbenzofuran: Contains a methoxy group instead of the methylamino group.
4-hydroxy-2,2-dimethylbenzofuran: Similar core structure but different functional groups.
Uniqueness
4-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]methyl]-1,1-dioxothian-4-ol is unique due to the combination of the benzofuran core with the thian-4-ol and methylamino groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]methyl]-1,1-dioxothian-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-16(2)10-13-4-3-5-14(15(13)22-16)11-18-12-17(19)6-8-23(20,21)9-7-17/h3-5,18-19H,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHCAUHZVLMMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CNCC3(CCS(=O)(=O)CC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
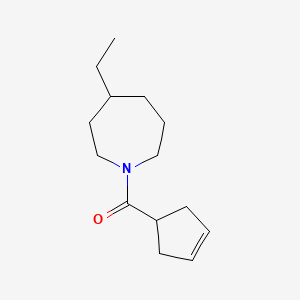
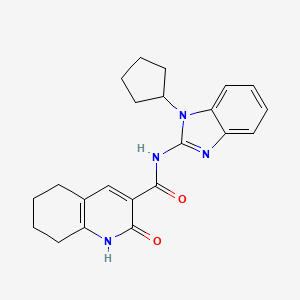
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone](/img/structure/B6753477.png)
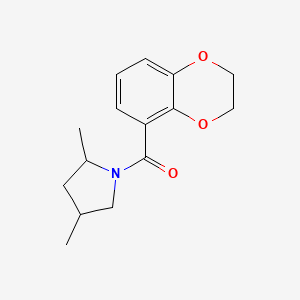
![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
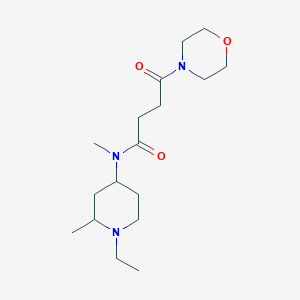
![4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one](/img/structure/B6753503.png)
![N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine](/img/structure/B6753511.png)
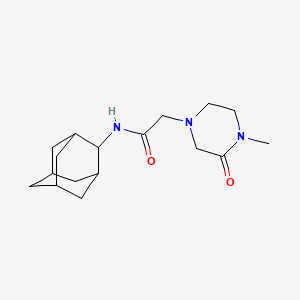
![6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6753535.png)
![Morpholin-4-yl-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6753537.png)
![4-[(2,3-Dihydro-1,4-benzodioxin-5-ylmethylamino)methyl]-1,1-dioxothian-4-ol](/img/structure/B6753543.png)
![N-cyclopropyl-1-methyl-N-[3-(2-methylphenyl)cyclobutyl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B6753559.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B6753563.png)
